2-(Methylthio)-4-(tributylstannyl)pyrimidine
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Overview
Description
2-(Methylthio)-4-(tributylstannyl)pyrimidine is a useful research compound. Its molecular formula is C17H32N2SSn and its molecular weight is 415.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
One significant application of 2-(Methylthio)-4-(tributylstannyl)pyrimidine is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, it has been used in the efficient preparation of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines through a double cross-coupling reaction. These compounds exhibit strong emission solvatochromism, suggesting potential applications as colorimetric and luminescent pH sensors due to their ability to undergo dramatic color changes and luminescence switching upon acid introduction (Hadad et al., 2011).
Study of Molecular Structures
Another application involves the detailed study of the molecular structure of 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines. Through quantum chemical and experimental spectral methods, researchers have been able to determine the preferential isomeric forms of these compounds, which has implications for understanding the reactivity and properties of various pyrimidine derivatives (Shagidullin et al., 2011).
Carbon-Carbon Cross-Coupling Reactions
Furthermore, this compound is pivotal in carbon-carbon cross-coupling reactions, particularly in the synthesis of dihydropyrimidines (DPs), which are known for their broad range of biological activities. A method utilizing Pd-catalyzed/Cu-mediated reactions of 1-Boc 2-methylthio-DPs with organostannane reagents has been developed, enabling the synthesis of a wide variety of aryl and heteroaryl DPs. This advancement aids in expanding DP-based molecular diversity for biological and pharmacological studies (Nishimura et al., 2022).
Antimicrobial Applications
Additionally, compounds synthesized using this compound have shown promising results in antimicrobial studies. For example, new pyridothienopyrimidines and pyridothienotriazines prepared from reactions involving this compound have been evaluated for their anti-microbial activities, demonstrating potential applications in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tributyl-(2-methylsulfanylpyrimidin-4-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTONZGYJJBJAGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376850 |
Source
|
Record name | 2-(Methylthio)-4-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123061-49-4 |
Source
|
Record name | 2-(Methylthio)-4-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.